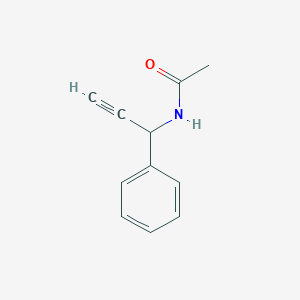

N-(1-Phenylprop-2-yn-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1-Phenylprop-2-yn-1-yl)acetamide is an organic compound characterized by the presence of a phenyl group attached to a propynyl chain, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for N-(1-Phenylprop-2-yn-1-yl)acetamide involves the IPrAuNTf2-catalyzed hydration of 1-phenylprop-2-yn-1-yl acetate, followed by dynamic asymmetric biotransamination or bioreduction of the corresponding keto ester or keto amide intermediates . This method allows for the production of enantio- and diastereomerically enriched products using either racemic or optically active starting materials.

Industrial Production Methods

the use of gold(I) and enzyme catalysis in a regio- and stereoselective manner suggests potential scalability for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(1-Phenylprop-2-yn-1-yl)acetamide undergoes various chemical reactions, including:

Oxidation: Visible-light-induced oxidative formylation.

Reduction: Asymmetric bioreduction of keto amide intermediates.

Substitution: Reactions involving thiol-reactive probes.

Common Reagents and Conditions

Oxidation: Visible light and photosensitizers.

Reduction: Gold(I) catalysts and enzymes.

Substitution: Thiol-reactive probes such as 2-iodo-N-(prop-2-yn-1-yl)acetamide.

Major Products Formed

Oxidation: Formylated products.

Reduction: Enantio- and diastereomerically enriched amino alcohols, diols, and diamines.

Substitution: Covalently labeled cysteinome in cells and tissues.

Scientific Research Applications

N-(1-Phenylprop-2-yn-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-Phenylprop-2-yn-1-yl)acetamide involves its interaction with various molecular targets and pathways. For instance, in oxidative formylation reactions, the compound acts as a photosensitizer, generating singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways . In biocatalytic processes, the compound undergoes hydration and biotransamination or bioreduction, leading to the formation of enantio- and diastereomerically enriched products .

Comparison with Similar Compounds

Similar Compounds

- 2-iodo-N-(prop-2-yn-1-yl)acetamide .

- N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide .

- 2,3-Dichloro-N-(prop-2-yn-1-yl)benzamide .

Uniqueness

N-(1-Phenylprop-2-yn-1-yl)acetamide is unique due to its phenylpropynyl structure, which imparts distinct reactivity and selectivity in various chemical reactions. Its ability to undergo regio- and stereoselective transformations makes it valuable in the synthesis of complex molecules with high enantiomeric and diastereomeric purity .

Properties

IUPAC Name |

N-(1-phenylprop-2-ynyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-3-11(12-9(2)13)10-7-5-4-6-8-10/h1,4-8,11H,2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDKARKRQSRKNGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C#C)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20566971 |

Source

|

| Record name | N-(1-Phenylprop-2-yn-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123772-66-7 |

Source

|

| Record name | N-(1-Phenylprop-2-yn-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.